molecular formula C19H18ClN3OS B4016386 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Cat. No. B4016386
M. Wt: 371.9 g/mol
InChI Key: JRRGRGRVKOQUPO-UHFFFAOYSA-N
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Description

Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest across various scientific and practical domains due to their wide range of biological activities and applications in fields like semiconductors, energy storage, and nanomaterials. N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide falls within this category, presenting a structure conducive to diverse chemical reactions and properties (Pavlova et al., 2022).

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazinecarbothioamides, as demonstrated in related compounds. For instance, derivatives can be synthesized through reactions facilitated by catalysts like manganese(II) nitrate, leading to the formation of thiadiazoles via the loss of water or hydrogen sulfide (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography, showcasing the compound's crystalline form and confirming the molecular geometry through spectroscopic methods like NMR. These analyses reveal the presence of hydrogen bonding and other intramolecular interactions, contributing to the compound's stability and reactivity (Shamanth et al., 2020).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including nucleophilic substitutions, which contribute to their versatility as intermediates in the synthesis of more complex molecules. Their reactivity can be influenced by the substitution pattern on the thiadiazole ring, allowing for the design of compounds with targeted chemical properties (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular geometry and the presence of substituents. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

Thiadiazoles exhibit a wide range of chemical properties, including antibacterial, antifungal, and anti-inflammatory activities. These properties are attributed to the thiadiazole core's ability to interact with biological targets, making these compounds valuable in pharmaceutical and agricultural applications. The specific chemical properties of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide would be expected to align with those observed in structurally similar thiadiazole derivatives (Foroumadi et al., 2007).

Scientific Research Applications

Herbicidal Activity

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide and its derivatives have been studied for their potential applications in agriculture, particularly in the development of novel herbicides. A study by Duan et al. (2010) focused on the synthesis and evaluation of thiadiazolopyrimidine derivatives, including compounds structurally related to N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide, for their herbicidal activities. These compounds showed moderate inhibitory activities against monocotyledon and dicotyledon plants, with chiral compounds demonstrating improved activity against a variety of weeds, suggesting the potential for optimization in herbicidal formulations Duan, L., Zhao, Q., & Zhang, H. B. (2010). Arabian Journal of Chemistry.

Anticancer Activity

Research into the anticancer properties of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide derivatives has shown promising results. Gomha et al. (2017) synthesized a series of thiadiazole derivatives and evaluated their in vitro anticancer activity against Hepatocellular carcinoma cell lines. Several compounds exhibited significant cytotoxic effects, suggesting the potential of these derivatives as anticancer agents. This research highlights the importance of thiadiazole derivatives in the development of new therapeutic agents for cancer treatment Gomha, S. M., Abdelaziz, M. R., Kheder, N. A., Abdel‐aziz, H. M., Alterary, S., & Mabkhot, Y. (2017). Chemistry Central Journal.

Antimicrobial Activity

The exploration of N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide derivatives for their antimicrobial properties has yielded positive outcomes. Al-Smadi et al. (2019) synthesized thiadiazole and selenadiazole derivatives, assessing their in vitro antimicrobial efficacy against various pathogenic microbes. The compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents. Furthermore, some derivatives showed low genotoxicity in in vivo assays, enhancing their suitability for antibiotic development Al-Smadi, M. L., Mansour, R., Mahasneh, A., Khabour, O., Masadeh, M. M., & Alzoubi, K. (2019). Molecules.

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13(15-5-3-2-4-6-15)11-17(24)21-19-23-22-18(25-19)12-14-7-9-16(20)10-8-14/h2-10,13H,11-12H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRGRGRVKOQUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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